

Mass Spectrometry Analysis of 2-Chloro-5-fluoropyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-fluoropyrimidine

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the mass spectrometry analysis of **2-Chloro-5-fluoropyrimidine** ($C_4H_2ClFN_2$), a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines a representative experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, details the observed mass-to-charge ratios of the molecular and fragment ions, and proposes a fragmentation pathway based on established principles of mass spectrometry. The information presented is intended to assist researchers and drug development professionals in the identification and characterization of this compound.

Introduction

2-Chloro-5-fluoropyrimidine is a halogenated heterocyclic aromatic compound with a molecular weight of 132.52 g/mol .^{[1][2]} Its structural features and reactivity make it a valuable building block in the synthesis of a range of biologically active molecules. Accurate analytical characterization is crucial for quality control, reaction monitoring, and impurity profiling in drug development. Mass spectrometry, particularly coupled with gas chromatography (GC-MS), is a powerful technique for the analysis of volatile and semi-volatile compounds like **2-Chloro-5-fluoropyrimidine**, providing information on molecular weight and structural features through fragmentation analysis.^[3]

Experimental Protocol

While a specific, unified experimental protocol for the analysis of **2-Chloro-5-fluoropyrimidine** is not readily available in public literature, the following represents a comprehensive, typical methodology synthesized from established practices for similar analytes.[\[3\]](#)[\[4\]](#)[\[5\]](#)

2.1. Sample Preparation

Samples of **2-Chloro-5-fluoropyrimidine** should be dissolved in a volatile organic solvent, such as dichloromethane or methanol, to a concentration suitable for GC-MS analysis (typically in the low $\mu\text{g/mL}$ range).

2.2. Gas Chromatography-Mass Spectrometry (GC-MS) Parameters

A standard GC-MS system equipped with a capillary column and an electron ionization (EI) source is recommended.

Parameter	Value
Gas Chromatograph	
Column	5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) [3]
Carrier Gas	Helium at a constant flow of 1.0-1.2 mL/min[3]
Injector Temperature	250 °C[3]
Oven Program	Initial temperature 60 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)[5]
Ionization Energy	70 eV[5]
Ion Source Temperature	230 °C[3]
Quadrupole Temperature	150 °C[3]
Mass Scan Range	m/z 40-300

Data Presentation: Mass Spectral Data

The electron ionization mass spectrum of **2-Chloro-5-fluoropyrimidine** is characterized by a distinct molecular ion peak and several key fragment ions. The presence of a chlorine atom results in a characteristic M+2 isotope peak with an intensity of approximately one-third of the molecular ion peak.[6]

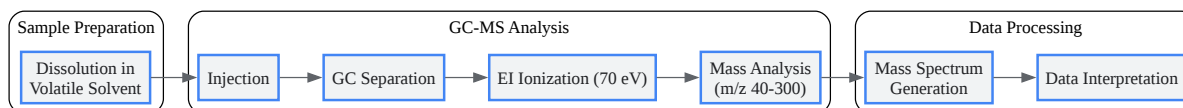
Based on data from the NIST Mass Spectrometry Data Center, the prominent mass-to-charge ratios are summarized below.[7]

m/z	Assignment	Notes
132	$[M]^{+\cdot}$ (Molecular Ion)	Corresponds to the molecule with ^{35}Cl
134	$[M+2]^{+\cdot}$ (Isotope Peak)	Corresponds to the molecule with ^{37}Cl
105	$[M - \text{HCN}]^{+\cdot}$	Loss of hydrogen cyanide from the molecular ion

Visualization of Experimental Workflow and Fragmentation Pathway

4.1. Experimental Workflow

The general workflow for the GC-MS analysis of **2-Chloro-5-fluoropyrimidine** is depicted below.

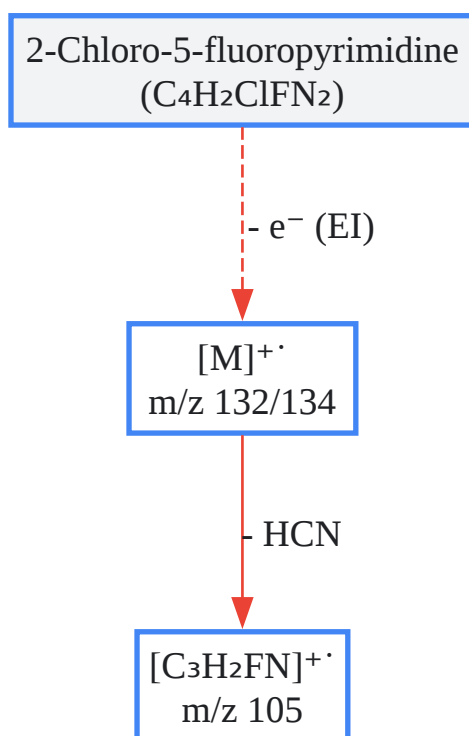


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Figure 1: GC-MS Experimental Workflow.

4.2. Proposed Fragmentation Pathway

The fragmentation of **2-Chloro-5-fluoropyrimidine** under electron ionization is initiated by the removal of an electron to form the molecular ion radical cation ($[\text{C}_4\text{H}_2\text{ClFN}_2]^{+\cdot}$) at m/z 132 and 134. The primary observed fragmentation is the loss of a neutral hydrogen cyanide (HCN) molecule.



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Figure 2: Proposed EI Fragmentation Pathway.

Discussion of Fragmentation Mechanism

Upon electron ionization, **2-Chloro-5-fluoropyrimidine** forms a molecular ion ([M]⁺•) at m/z 132, with its corresponding chlorine isotope peak at m/z 134.[7] The pyrimidine ring is a stable aromatic system, but under the high energy of electron ionization (typically 70 eV), it can undergo fragmentation.[8] A common fragmentation pathway for nitrogen-containing heterocyclic compounds is the elimination of small, stable neutral molecules such as hydrogen cyanide (HCN).

The appearance of a significant ion at m/z 105 suggests the loss of a fragment with a mass of 27 Da from the molecular ion (132 - 105 = 27). This corresponds to the neutral loss of HCN. This fragmentation is plausible as it involves the cleavage of C-C and C-N bonds within the pyrimidine ring, leading to a more stable, rearranged fragment ion. Further fragmentation is likely but the ion at m/z 105 is cited as a major fragment in the available database.[7]

Conclusion

This technical guide provides a framework for the mass spectrometric analysis of **2-Chloro-5-fluoropyrimidine**. The representative GC-MS protocol and fragmentation data serve as a valuable resource for the identification and characterization of this important pharmaceutical intermediate. The presented workflow and proposed fragmentation pathway offer a logical basis for the interpretation of experimentally obtained mass spectra. Researchers are encouraged to use this guide as a starting point and to optimize experimental conditions for their specific instrumentation and analytical needs.

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